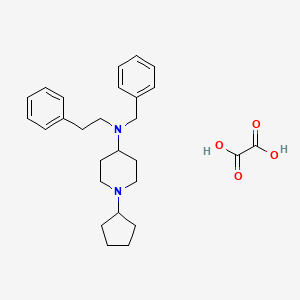
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)-4-piperidinamine oxalate
Descripción general
Descripción
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)-4-piperidinamine oxalate is a chemical compound that belongs to the family of piperidine derivatives. This compound is known to have potential applications in the field of neuroscience research. The compound has been studied for its effects on the central nervous system, and its potential use as a tool for studying various neurological disorders.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-cyclopentyl-N-(2-phenylethyl)-4-piperidinamine oxalate involves its binding to the sigma-1 receptor. The sigma-1 receptor is known to play a role in various neurological processes, including neuronal survival, neurotransmitter release, and ion channel regulation. The binding of the compound to the sigma-1 receptor has been shown to modulate these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to increase the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. The compound has also been shown to modulate ion channels, leading to changes in neuronal excitability. Additionally, the compound has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)-4-piperidinamine oxalate has several advantages and limitations for lab experiments. One of the advantages is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. Additionally, the compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of the compound is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-benzyl-1-cyclopentyl-N-(2-phenylethyl)-4-piperidinamine oxalate. One area of research is the development of new compounds that have higher affinity and selectivity for the sigma-1 receptor. Additionally, the compound could be studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research could also focus on the biochemical and physiological effects of the compound, and its potential use as a tool for studying various neurological processes.
Aplicaciones Científicas De Investigación
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)-4-piperidinamine oxalate has been studied for its potential use in the field of neuroscience research. The compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. The compound has been used as a tool for studying the role of the sigma-1 receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2.C2H2O4/c1-3-9-22(10-4-1)15-18-27(21-23-11-5-2-6-12-23)25-16-19-26(20-17-25)24-13-7-8-14-24;3-1(4)2(5)6/h1-6,9-12,24-25H,7-8,13-21H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHJNSAKUSUOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



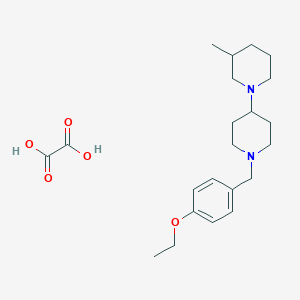
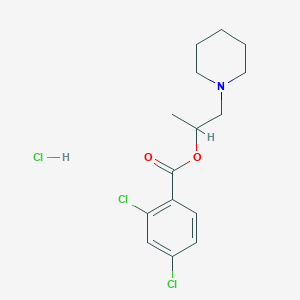
![8-[(3-{[3-(benzyloxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B3968819.png)
![1-(4-methoxyphenyl)-5-oxo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B3968824.png)
![1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate](/img/structure/B3968827.png)
![1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968835.png)

![4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3968857.png)
![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B3968872.png)
![N-(4-sec-butylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3968875.png)
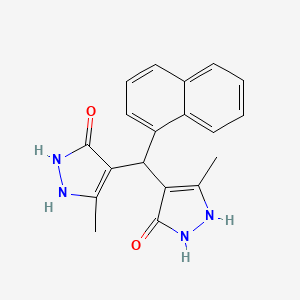
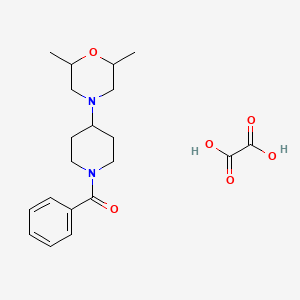
![4,4'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968921.png)
![1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968924.png)